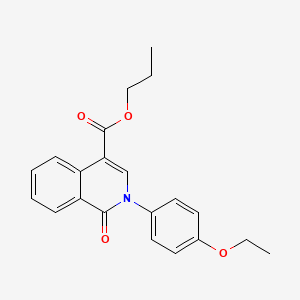

Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic heterocyclic compound featuring a 1,2-dihydroisoquinoline core substituted with a 4-ethoxyphenyl group at position 2 and a propyl ester at position 2. The 1-oxo moiety introduces a ketone functional group, which influences the compound’s electronic properties and reactivity. The 4-ethoxyphenyl substituent contributes steric bulk and modulates solubility, while the propyl ester enhances lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl).

Properties

IUPAC Name |

propyl 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-13-26-21(24)19-14-22(15-9-11-16(12-10-15)25-4-2)20(23)18-8-6-5-7-17(18)19/h5-12,14H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTFBQZWDBGNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases, such as sodium hydride (NaH).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.

Reduction: Reduction reactions typically result in the formation of alcohols and amines.

Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has found applications in several scientific research areas:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Software Utilization :

- SHELX Suite : Critical for refining the crystal structure and identifying hydrogen-bonding motifs .

- ORTEP-3 : Generated thermal ellipsoid plots, visualizing anisotropic displacement parameters for the ethoxyphenyl group .

- WinGX : Integrated workflows enabled efficient data merging and symmetry analysis .

- Limitations : The absence of high-resolution NMR data in public literature limits electronic comparison; future studies could employ ORTEP-generated models for dynamic simulations.

Biological Activity

Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 1029747-87-2) is a synthetic compound belonging to the isoquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.

The molecular formula of this compound is with a molecular weight of 395.4 g/mol. The structure includes an isoquinoline core substituted with an ethoxyphenyl group and a carboxylate moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of isoquinoline derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity .

Antimicrobial Properties

Isoquinoline derivatives have also been evaluated for their antimicrobial activities. Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against E. coli, suggesting strong antibacterial potential .

Anti-inflammatory Effects

The anti-inflammatory effects of isoquinoline derivatives are well-documented. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Study on Anticancer Activity

In a recent study focusing on the synthesis and evaluation of isoquinoline derivatives, researchers synthesized a series of compounds and tested them against several cancer cell lines. The study found that compounds with structural similarities to this compound showed effective inhibition of cell growth and induced apoptosis in cancer cells .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various isoquinoline derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had significant antibacterial activity, with some achieving MIC values lower than those of standard antibiotics .

Data Summary Table

Q & A

Q. What are the recommended synthetic pathways for preparing Propyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

- Nucleophilic substitution for introducing the propyl ester group.

- Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-ethoxyphenyl moiety, as seen in analogous isoquinoline derivatives .

- Column chromatography (silica gel, gradient elution) for purification. Purity validation requires HPLC (>95% purity threshold) and NMR spectroscopy (integration of aromatic vs. aliphatic protons) to confirm structural fidelity and absence of byproducts .

Q. How is the crystal structure of this compound determined, and which software tools are essential for analysis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is standard. Key steps include:

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve aromatic and ester protons.

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) bands (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond length anomalies) be resolved during refinement?

Methodological Answer:

Q. What strategies optimize the regioselectivity of the 4-ethoxyphenyl group attachment during synthesis?

Methodological Answer:

- Protecting group chemistry : Temporarily block reactive sites (e.g., ester groups) to direct coupling to the desired position.

- Catalyst tuning : Use PdCl₂(PPh₃)₂ with electron-rich ligands to enhance aryl coupling efficiency .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor the 4-position .

Q. How do steric and electronic effects of the 4-ethoxyphenyl substituent influence the compound’s reactivity in downstream functionalization?

Methodological Answer:

- Steric effects : The ethoxy group’s bulk may hinder electrophilic substitution at the adjacent position; use bulky directing groups (e.g., -SO₂Ph) to mitigate.

- Electronic effects : The electron-donating ethoxy group activates the aromatic ring toward electrophilic attack (e.g., nitration), but deactivates toward nucleophilic pathways. Validate via Hammett plots or computational studies (e.g., NBO analysis) .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

Methodological Answer:

- Isobaric interferences : Differentiate between fragment ions (e.g., [M-COOPr]⁺ vs. [M-OEt]⁺) using tandem MS/MS (CID or ESI).

- In-source decay : Minimize by lowering ionization energy.

- Database gaps : Compare with fragmentation libraries of structurally related isoquinolines (e.g., 4-carboxylate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.